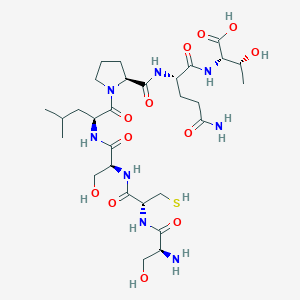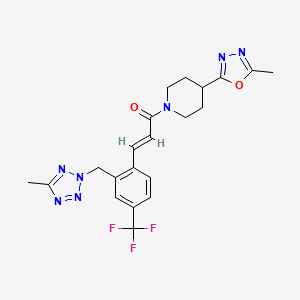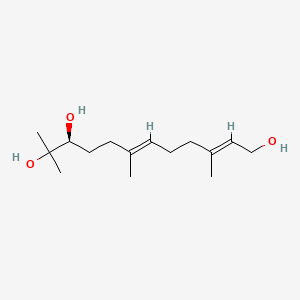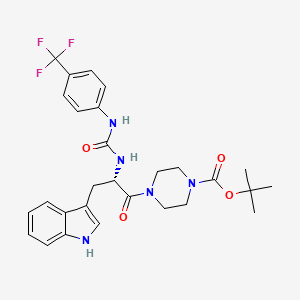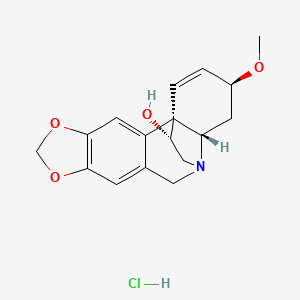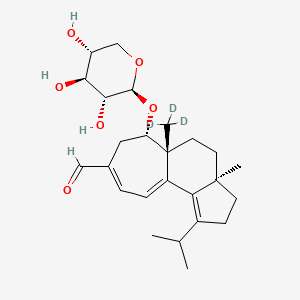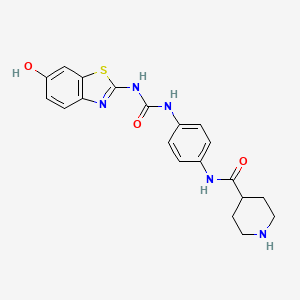
Dyrk1A/|A-synuclein-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyrk1A/α-synuclein-IN-1 is a dual inhibitor targeting both Dyrk1A and α-synuclein aggregation. Dyrk1A, or dual-specificity tyrosine phosphorylation-regulated kinase 1A, is a kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. α-synuclein is a protein associated with neurodegenerative diseases such as Parkinson’s disease. The compound Dyrk1A/α-synuclein-IN-1 has shown potential in neuroprotection and central nervous system permeability .
Preparation Methods
The synthesis of Dyrk1A/α-synuclein-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical literature. Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Dyrk1A/α-synuclein-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Dyrk1A/α-synuclein-IN-1 has several scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and protein aggregation.
Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.
Mechanism of Action
Dyrk1A/α-synuclein-IN-1 exerts its effects by inhibiting the activity of Dyrk1A and preventing the aggregation of α-synuclein. Dyrk1A phosphorylates various substrates, including α-synuclein, which can lead to the formation of toxic aggregates. By inhibiting Dyrk1A, the compound reduces the phosphorylation and aggregation of α-synuclein, thereby providing neuroprotective effects .
Comparison with Similar Compounds
Dyrk1A/α-synuclein-IN-1 is unique in its dual inhibition of both Dyrk1A and α-synuclein aggregation. Similar compounds include:
Dyrk1A inhibitors: Compounds that specifically inhibit Dyrk1A, such as harmine and leucettine L41.
α-synuclein aggregation inhibitors: Compounds that prevent α-synuclein aggregation, such as anle138b and NPT200-11. Dyrk1A/α-synuclein-IN-1 stands out due to its combined targeting of both Dyrk1A and α-synuclein, offering a multifaceted approach to neuroprotection
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O3S/c26-15-5-6-16-17(11-15)29-20(24-16)25-19(28)23-14-3-1-13(2-4-14)22-18(27)12-7-9-21-10-8-12/h1-6,11-12,21,26H,7-10H2,(H,22,27)(H2,23,24,25,28) |
InChI Key |
ATNNUKBJZFOVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
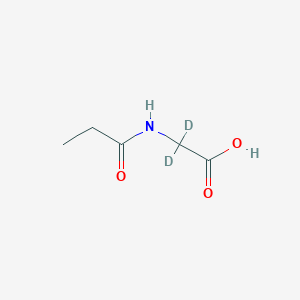

![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
